molecular formula C7H4Br2F2 B1409888 3,4-Dibromo-2,6-difluorotoluene CAS No. 1806327-24-1

3,4-Dibromo-2,6-difluorotoluene

Cat. No.: B1409888
CAS No.: 1806327-24-1
M. Wt: 285.91 g/mol
InChI Key: GBDCRBZYEXKRDM-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,6-difluorotoluene is a halogenated aromatic compound featuring a toluene backbone substituted with bromine (Br) atoms at the 3 and 4 positions and fluorine (F) atoms at the 2 and 6 positions. The methyl group (-CH₃) on the benzene ring distinguishes it from non-toluene analogs, influencing steric and electronic properties. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, or materials science, where precise halogen placement is critical for reactivity and functionality.

Properties

CAS No.

1806327-24-1

Molecular Formula

C7H4Br2F2

Molecular Weight

285.91 g/mol

IUPAC Name

1,2-dibromo-3,5-difluoro-4-methylbenzene

InChI

InChI=1S/C7H4Br2F2/c1-3-5(10)2-4(8)6(9)7(3)11/h2H,1H3

InChI Key

GBDCRBZYEXKRDM-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1F)Br)Br)F

Canonical SMILES

CC1=C(C(=C(C=C1F)Br)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3,4-dibromo-2,6-difluorotoluene with three analogs from the evidence:

Compound Name Substituents Molecular Formula Key Functional Groups Key Properties/Applications
3,4-Dibromo-2,6-difluorotoluene (Target) Br (3,4), F (2,6), -CH₃ C₇H₄Br₂F₂ Halogens, methyl High steric hindrance; potential intermediate in cross-coupling reactions
3,5-Dibromo-2,6-dichlorotoluene Br (3,5), Cl (2,6), -CH₃ C₇H₄Br₂Cl₂ Halogens, methyl Low polarity (H-bond acceptors: 0); used in specialty chemicals
1,4-Dibromo-2,3-difluorobenzene Br (1,4), F (2,3) C₆H₂Br₂F₂ Halogens Industrial production focus (market CAGR ~5%); electronics/pharma applications
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene Br (1,4), F (2,3), NO₂ (5,6) C₆HBr₂F₂N₂O₄ Halogens, nitro Electron-deficient; used in donor-acceptor materials

Electronic and Steric Effects

  • Halogen Type and Position :

    • Fluorine’s high electronegativity in 3,4-dibromo-2,6-difluorotoluene increases ring electron-withdrawing effects compared to chlorine in 3,5-dibromo-2,6-dichlorotoluene. This enhances electrophilic substitution reactivity at meta positions .
    • The 1,4-dibromo-2,3-difluorobenzene lacks a methyl group, reducing steric hindrance and making it more suitable for planar applications (e.g., liquid crystals) .
  • Nitro vs. Methyl Groups :

    • The nitro groups in 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene create strong electron-withdrawing effects, ideal for charge-transfer complexes, whereas the methyl group in the target compound offers moderate electron-donating effects, stabilizing radical intermediates .

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